molecular formula C5H11NO3SSi B14629515 (Trimethoxysilyl)methyl thiocyanate CAS No. 56859-23-5

(Trimethoxysilyl)methyl thiocyanate

Cat. No.: B14629515
CAS No.: 56859-23-5
M. Wt: 193.30 g/mol
InChI Key: ZCJUCBNGWHQZEI-UHFFFAOYSA-N
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Description

(Trimethoxysilyl)methyl thiocyanate is an organosilicon compound characterized by the presence of both trimethoxysilyl and thiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxysilyl)methyl thiocyanate typically involves the reaction of trimethoxysilane with thiocyanate sources under controlled conditions. One common method includes the reaction of trimethoxysilane with potassium thiocyanate in the presence of a suitable solvent, such as acetonitrile, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiocyanate ion replaces a methoxy group on the silicon atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation or recrystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: (Trimethoxysilyl)methyl thiocyanate undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, often at elevated temperatures.

    Substitution: Requires nucleophilic reagents like halides or alkoxides, often in the presence of a suitable solvent.

Major Products Formed:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes, depending on the nucleophile used.

Scientific Research Applications

(Trimethoxysilyl)methyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silane coupling agents and functionalized silanes.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Trimethoxysilyl)methyl thiocyanate involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. The thiocyanate group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. These reactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.

Comparison with Similar Compounds

    Trimethoxysilane: Similar in structure but lacks the thiocyanate group.

    Methyltrimethoxysilane: Contains a methyl group instead of a thiocyanate group.

    Phenyl thiocyanate: Contains a phenyl group instead of a trimethoxysilyl group.

Uniqueness: (Trimethoxysilyl)methyl thiocyanate is unique due to the presence of both trimethoxysilyl and thiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts. The combination of silane and thiocyanate functionalities makes it particularly valuable in the synthesis of advanced materials and surface modifications.

Properties

CAS No.

56859-23-5

Molecular Formula

C5H11NO3SSi

Molecular Weight

193.30 g/mol

IUPAC Name

trimethoxysilylmethyl thiocyanate

InChI

InChI=1S/C5H11NO3SSi/c1-7-11(8-2,9-3)5-10-4-6/h5H2,1-3H3

InChI Key

ZCJUCBNGWHQZEI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CSC#N)(OC)OC

Origin of Product

United States

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